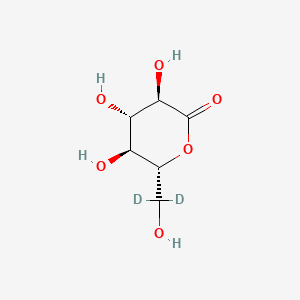
D-(+)-Glucono-1,5-lactone-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Glucono-1,5-lactone-d2 is a deuterated form of D-(+)-Glucono-1,5-lactone, a compound widely used in various scientific and industrial applications. This compound is a lactone, which is a cyclic ester derived from gluconic acid. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it particularly useful in research involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Glucono-1,5-lactone-d2 typically involves the oxidation of D-glucose. The reaction conditions often include the use of deuterated reagents to ensure the incorporation of deuterium atoms. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled oxidation of D-glucose in a deuterated environment, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
D-(+)-Glucono-1,5-lactone-d2 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to gluconic acid.
Reduction: It can be reduced back to D-glucose.
Hydrolysis: In aqueous solutions, it hydrolyzes to form gluconic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine water.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Major Products
Oxidation: The major product is gluconic acid.
Reduction: The major product is D-glucose.
Hydrolysis: The major product is gluconic acid.
Wissenschaftliche Forschungsanwendungen
D-(+)-Glucono-1,5-lactone-d2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving glucose metabolism.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the food industry as a coagulant, acidifier, and preservative.
Wirkmechanismus
The mechanism of action of D-(+)-Glucono-1,5-lactone-d2 involves its conversion to gluconic acid through hydrolysis. This conversion is facilitated by the presence of water, and the resulting gluconic acid can participate in various biochemical pathways. The deuterium atoms in the compound allow for precise tracking of its metabolic fate, providing valuable insights into glucose metabolism and related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-(+)-Glucono-1,5-lactone: The non-deuterated form of the compound.
Gluconic acid: The hydrolysis product of D-(+)-Glucono-1,5-lactone.
D-Glucose: The starting material for the synthesis of D-(+)-Glucono-1,5-lactone-d2.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which makes it particularly valuable in isotopic labeling studies. This allows researchers to trace the compound’s metabolic pathways with high precision, providing insights that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C6H10O6 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1D2 |
InChI-Schlüssel |
PHOQVHQSTUBQQK-KIIDWNAKSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


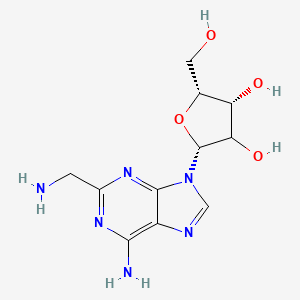

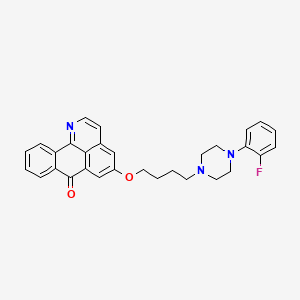
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)

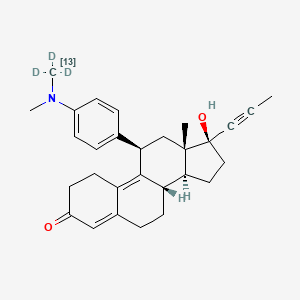
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
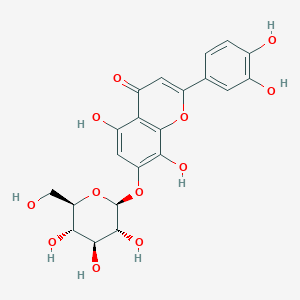
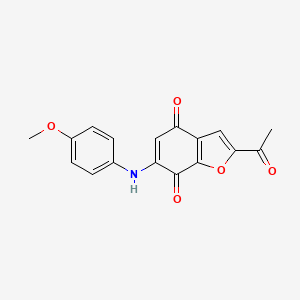
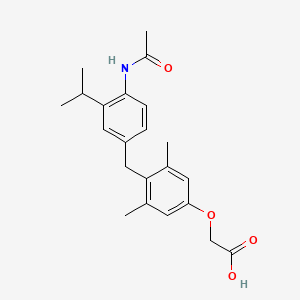
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
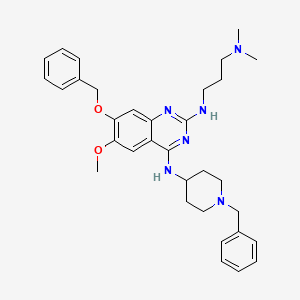
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
